1-(4-Phenylpiperazin-1-yl)ethanone

Physicochemical profiling Fragment-based drug design Lipophilicity optimization

1-(4-Phenylpiperazin-1-yl)ethanone (1-Acetyl-4-phenylpiperazine, CAS 21557-13-1) is a monoacetylated phenylpiperazine fragment with molecular formula C12H16N2O and molecular weight 204.27 g/mol. It is recognized as a privileged scaffold in drug discovery, serving as a core building block for molecular linking, expansion, and modification to generate novel drug candidates targeting central nervous system receptors, including serotonin and dopamine pathways.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 21557-13-1
Cat. No. B3049689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylpiperazin-1-yl)ethanone
CAS21557-13-1
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
InChIKeyYFBOBXSXWBMZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylpiperazin-1-yl)ethanone (CAS 21557-13-1): Physicochemical Identity & Procurement-Ready Scaffold Profile


1-(4-Phenylpiperazin-1-yl)ethanone (1-Acetyl-4-phenylpiperazine, CAS 21557-13-1) is a monoacetylated phenylpiperazine fragment with molecular formula C12H16N2O and molecular weight 204.27 g/mol [1]. It is recognized as a privileged scaffold in drug discovery, serving as a core building block for molecular linking, expansion, and modification to generate novel drug candidates targeting central nervous system receptors, including serotonin and dopamine pathways . The compound is also identified as the monoacetylated metabolite of the antipsychotic agent oxypertine (Oxypertine M) [2]. Commercially, it is typically supplied at ≥95% purity as a solid with a reported melting point range of 96–110 °C .

Why Indiscriminate Substitution of 1-(4-Phenylpiperazin-1-yl)ethanone with Generic Phenylpiperazines Undermines Project Reproducibility


1-(4-Phenylpiperazin-1-yl)ethanone is not a generic phenylpiperazine; its unique combination of N-acetyl and N'-phenyl substituents on the piperazine core creates a distinct physicochemical profile that cannot be replicated by simple N-phenyl or N-acetyl analogs. The compound occupies a specific, intermediate lipophilicity space (LogP ~0.12–1.36) that is critical for balanced permeability in fragment-based drug design . In contrast, unsubstituted 1-phenylpiperazine (LogP ~1.10–1.49) exhibits higher lipophilicity, while the non-phenyl analog 1-acetylpiperazine (LogP ~-0.77 to -0.86) is substantially more hydrophilic . These differences lead to divergent solubility, membrane partitioning, and biological target engagement profiles. Furthermore, the compound is a defined metabolite (N-Acetyl-N'-phenylpiperazine) employed as an analytical reference standard, where structural fidelity to the acetylated biotransformation product is mandatory and no generic alternative can substitute [1].

Quantitative Differentiation Evidence for 1-(4-Phenylpiperazin-1-yl)ethanone Against Closest Structural Analogs


Lipophilicity (LogP) Positioning Enables Distinct Permeability-Solubility Balance vs. 1-Phenylpiperazine and 1-Acetylpiperazine

1-(4-Phenylpiperazin-1-yl)ethanone displays a measured LogP of 0.12 or 1.36 , placing it in an intermediate lipophilicity range that is desirable for CNS drug-like fragments. This contrasts with the simpler N-phenylpiperazine (LogP ~1.10–1.49 [1]) which is more lipophilic, and N-acetylpiperazine (LogP -0.77 to -0.86 ) which is significantly more hydrophilic. The approximately 1.3–2.2 log unit difference from these comparators indicates that the target compound provides a uniquely balanced partition coefficient that neither analog can replicate.

Physicochemical profiling Fragment-based drug design Lipophilicity optimization

Aqueous Solubility (LogSW -2.10) Differentiates Target from Hydrophilic 1-Acetylpiperazine for CNS Fragment Library Design

The target compound has a calculated LogSW (log of solubility in water) of -2.10 , corresponding to an aqueous solubility of approximately 1.6 mg/mL (assuming molecular weight 204.27 g/mol). This represents an intermediate solubility profile suitable for fragment screening. In comparison, 1-acetylpiperazine—which lacks the phenyl ring—is substantially more water-soluble (liquid at room temperature, soluble in methanol), while 1-phenylpiperazine is reported as water-insoluble [1]. The presence of both N-acetyl and N'-phenyl substituents on the piperazine core thus yields a uniquely balanced solubility that neither mono-substituted analog achieves.

Aqueous solubility CNS drug discovery Fragment library design

Solid-State Handling Advantage: Higher Melting Point (96–110 °C) vs. Liquid 1-Phenylpiperazine (MP 18.8 °C) Improves Weighing Accuracy and Stability

1-(4-Phenylpiperazin-1-yl)ethanone is a crystalline solid with a reported melting point of 96–110 °C . In direct contrast, 1-phenylpiperazine is a clear to pale yellow liquid at room temperature (MP 18.8 °C) [1], and 1-acetylpiperazine is a low-melting solid (MP 31–34 °C) . The target compound's substantially higher melting point translates into superior solid-state stability, easier gravimetric dispensing with standard laboratory balances, and reduced risk of hygroscopicity or volatility during storage, all of which are critical for reproducible quantitative experimentation in multi-well plate formats.

Solid-state properties Compound management Laboratory handling

Defined Metabolite Identity (Oxypertine M) Provides Analytical Reference Standard Value Absent in Generic Analogs

1-(4-Phenylpiperazin-1-yl)ethanone is explicitly identified as 'Oxypertine M (phenylpiperazine), monoacetylated' in the NIST Chemistry WebBook [1] and confirmed as the metabolite N-acetyl-N'-phenylpiperazine produced by Mycobacterium spp. from N-phenylpiperazine via enzymatic acetylation [2]. This defined metabolite identity makes the compound a necessary analytical reference standard for oxypertine metabolism studies, forensic toxicology, and environmental biodegradation research on phenylpiperazine-containing drugs. Neither 1-phenylpiperazine nor 1-acetylpiperazine can serve this function, as they represent the parent compound or an incorrect acetylation pattern, respectively. The compound was purified by HPLC and structurally confirmed by mass spectrometry and ¹H NMR, ensuring identity certainty for use as a certified reference material [2].

Drug metabolism Analytical reference standard Metabolite identification

Versatile Scaffold Provenance in Drug Discovery: CCR1 Antagonist and HIV-1 RT Inhibitor Lead Generation vs. Simpler Analogs

The 1-(4-phenylpiperazin-1-yl)ethanone scaffold has been systematically employed to generate potent CCR1 antagonists, with derivative 14 achieving a CCR1 binding IC50 of 4 nM using [¹²⁵I]-CCL3 [1]. Additionally, derivatives based on this scaffold have been designed and evaluated as HIV-1 reverse transcriptase inhibitors [2]. This demonstrated scaffold productivity in two independent target classes significantly exceeds that of the simpler 1-phenylpiperazine, which primarily serves as a bulk intermediate for CNS drug synthesis rather than a refined fragment for lead generation. The acetyl group on the target scaffold also provides a synthetic handle for further derivatization (e.g., hydrolysis to secondary amine or reduction) that is absent in N-phenylpiperazine.

Medicinal chemistry Scaffold hopping Lead optimization

Procurement-Driven Application Scenarios Where 1-(4-Phenylpiperazin-1-yl)ethanone Delivers Irreplaceable Value


Fragment-Based Drug Discovery Libraries Requiring Balanced CNS Physicochemical Profiles

When constructing CNS-focused fragment libraries for FBLD (Fragment-Based Lead Discovery), 1-(4-phenylpiperazin-1-yl)ethanone provides a rare combination of intermediate LogP (0.12–1.36), moderate aqueous solubility (LogSW -2.10), and a confirmed CNS-privileged phenylpiperazine substructure . Its solid-state form (MP 96–110 °C) enables accurate DMSO stock solution preparation, eliminating the weighing errors common with liquid alternatives like 1-phenylpiperazine . The compound's demonstrated tractability to nanomolar leads (e.g., CCR1 IC50 = 4 nM) de-risks downstream hit expansion [1].

Oxypertine and Phenylpiperazine Drug Metabolism & Pharmacokinetics (DMPK) Studies

As the confirmed monoacetylated metabolite of oxypertine and a microbial biotransformation product of N-phenylpiperazine, 1-(4-phenylpiperazin-1-yl)ethanone serves as an essential analytical reference standard for LC-MS/MS quantification in DMPK studies, forensic toxicology, and environmental fate analysis of piperazine-containing pharmaceuticals [2][3]. Its certified identity, confirmed by HPLC purification, mass spectrometry, and ¹H NMR, supports GLP-compliant bioanalytical method validation [3].

Medicinal Chemistry Lead Optimization Campaigns Targeting GPCRs (e.g., CCR1) and Viral Enzymes (e.g., HIV-1 RT)

The 1-(4-phenylpiperazin-1-yl)ethanone core has been successfully elaborated into low-nanomolar CCR1 antagonists (IC50 = 4 nM) and HIV-1 reverse transcriptase inhibitors, establishing it as a productivity-validated starting scaffold for medicinal chemistry programs [1][4]. Its N-acetyl moiety provides a divergent synthetic handle for further functionalization (e.g., hydrolysis, reduction, or coupling) that is absent in simpler phenylpiperazine intermediates. Procurement of the authenticated scaffold in ≥95% purity ensures SAR reproducibility across independent laboratories.

In Vitro Metabolite Identification and Microbial Biodegradation Pathway Research

For environmental microbiology and bioremediation research, 1-(4-phenylpiperazin-1-yl)ethanone is the characterized product of microbial N-acetylation of N-phenylpiperazine by Mycobacterium spp., generated at substrate concentrations of 3.1 mM [3]. This confirmed biotransformation pathway makes the compound an essential reference for studying the environmental fate of phenylpiperazine-based pharmaceuticals and for validating in vitro metabolite profiling assays using liver microsomes or recombinant enzymes.

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